Home > Products > Bioactive Reagents P610 > L-Dihydroorotic acid
L-Dihydroorotic acid - 5988-19-2

L-Dihydroorotic acid

Catalog Number: EVT-271264
CAS Number: 5988-19-2
Molecular Formula: C5H6N2O4
Molecular Weight: 158.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Dihydroorotic acid is a naturally occurring compound involved in pyrimidine biosynthesis. [, ] It serves as a precursor to pyrimidines, which are essential components of nucleic acids like DNA and RNA. [] L-Dihydroorotic acid is found in various organisms, including bacteria and yeast. [, ] Specifically, L-Dihydroorotic acid can be utilized by certain "pyrimidineless" lactobacilli to promote growth. []

Orotic Acid (4-carboxyuracil)

Compound Description: Orotic acid is a heterocyclic compound and an intermediate in the pyrimidine biosynthesis pathway. It acts as a precursor to pyrimidine nucleotides, essential components of DNA and RNA [].

Relevance: Orotic acid is the direct precursor of L-Dihydroorotic acid in the pyrimidine biosynthesis pathway. The enzyme dihydroorotate dehydrogenase catalyzes the reversible reduction of orotic acid to L-Dihydroorotic acid [].

D-Dihydroorotic Acid

Compound Description: D-Dihydroorotic acid is the enantiomer of L-Dihydroorotic acid. While L-Dihydroorotic acid is biologically active and serves as an intermediate in pyrimidine synthesis, its D-enantiomer does not exhibit the same biological activity [].

Relevance: D-Dihydroorotic acid acts as an antimetabolite of L-Dihydroorotic acid, potentially interfering with its utilization by certain lactic acid bacteria []. This highlights the stereospecificity of biological systems and the importance of the L-enantiomer in pyrimidine biosynthesis.

Uracil

Relevance: Uracil, along with orotic acid and L-Dihydroorotic acid, can be microbiologically determined in a mixture using differential assay methods, highlighting their interconnected roles in pyrimidine metabolism [].

L-Ureidosuccinic acid

Compound Description: L-Ureidosuccinic acid is an acyclic compound formed during the pyrimidine biosynthesis pathway. It is generated from the reversible hydrolysis of L-Dihydroorotic acid [].

Relevance: L-Ureidosuccinic acid is a direct metabolic product of L-Dihydroorotic acid. The enzyme dihydroorotase catalyzes this reversible hydrolysis reaction, signifying their close relationship in the pyrimidine synthesis pathway [].

L-5-Carboxymethylhydantoin

Compound Description: L-5-Carboxymethylhydantoin is formed from the cyclization of L-ureidosuccinic acid in the pyrimidine biosynthesis pathway. This reaction is catalyzed by the enzyme 5-carboxymethylhydantoinase [].

Relevance: L-5-Carboxymethylhydantoin is indirectly related to L-Dihydroorotic acid through their shared metabolic pathway. The formation of L-5-Carboxymethylhydantoin from L-ureidosuccinic acid, which itself is derived from L-Dihydroorotic acid, demonstrates their connection in the multi-step synthesis of pyrimidines [].

5-N-Methylformamido-L-Dihydroorotic Acid

Compound Description: 5-N-Methylformamido-L-dihydroorotic acid is a derivative of L-Dihydroorotic acid identified as a substrate for a mitochondrial oxidase system in Neurospora crassa [].

Relevance: This compound's ability to act as a substrate alongside L-Dihydroorotic acid for the same oxidase system suggests a potential connection in their metabolic pathways and biological roles within Neurospora crassa [].

N-Carbamyl-L-Aspartic Acid

Compound Description: N-Carbamyl-L-Aspartic acid is a precursor in the pyrimidine biosynthesis pathway, preceding the formation of L-Dihydroorotic Acid [].

Relevance: The accumulation of N-Carbamyl-L-Aspartic acid alongside L-Dihydroorotic acid upon dihydroorotate dehydrogenase (DHODH) inhibition reveals their sequential relationship in the pathway. This inhibition prevents the conversion of N-Carbamyl-L-Aspartic acid to L-Dihydroorotic acid, leading to the buildup of both compounds [].

Uridine and Cytidine

Relevance: Both uridine and cytidine can reverse the cytotoxic effects induced by DHODH inhibitors, which block the formation of L-Dihydroorotic Acid []. This reversal highlights their downstream position in the pyrimidine synthesis pathway and their ability to compensate for the blocked L-Dihydroorotic Acid production.

Uridine 5'-diphosphate (UDP), Uridine 5'-monophosphate (UMP), Cytidine diphosphate (CDP), and Deoxycytidine monophosphate (dCMP)

Relevance: The depletion of these downstream pyrimidine nucleotides upon DHODH inhibition, which also affects L-Dihydroorotic Acid production, further underscores the flow of pyrimidine biosynthesis. This depletion occurs because the blocked production of L-Dihydroorotic Acid ultimately hinders the synthesis of these essential nucleotides [].

5'-Phosphoribosyl-N-formylglycinamide

Relevance: The depletion of 5'-phosphoribosyl-N-formylglycinamide upon DHODH inhibition, the target of which is also involved in L-Dihydroorotic acid synthesis, indicates a potential link between pyrimidine and purine biosynthesis pathways. This observation suggests that interfering with L-Dihydroorotic Acid production might have downstream consequences for purine synthesis [].

Source

L-Dihydroorotic acid can be derived from various biological sources, including human plasma, where it exists naturally as part of metabolic pathways. It can also be synthesized through enzymatic processes or chemical methods.

Classification

L-Dihydroorotic acid is classified as a pyrimidine derivative. It is recognized as a metabolite in the biosynthetic pathways leading to nucleotides and nucleic acids.

Synthesis Analysis

Methods of Synthesis

  1. Enzymatic Synthesis: L-Dihydroorotic acid can be produced through enzymatic reactions involving specific enzymes such as dihydroorotate dehydrogenase. This method is often favored for its specificity and efficiency.
  2. Chemical Synthesis: Various chemical methods have been developed for synthesizing L-dihydroorotic acid. One notable approach involves the reaction of maleic anhydride with urea under controlled conditions to yield L-dihydroorotic acid through a series of bromination and debromination steps .
  3. Technical Details: The enzymatic preparation typically involves incubating substrates with purified enzymes under optimal conditions (temperature, pH) to maximize yield. In chemical synthesis, conditions such as temperature control and pressure management are crucial for achieving high purity and yield.
Molecular Structure Analysis

Structure

L-Dihydroorotic acid has a molecular formula of C5H6N2O4 and a molecular weight of 158.11 g/mol. Its structure consists of a pyrimidine ring with two carboxyl groups and an amine group attached, which are critical for its biological activity.

Data

  • IUPAC Name: (2S)-2,6-dioxo-1-pyrimidinecarboxylic acid
  • CAS Number: 5988-19-2
  • SMILES Notation: O=C(C(=O)N)C1=C(N)C(=O)N=C1
Chemical Reactions Analysis

Reactions

L-Dihydroorotic acid participates in several key biochemical reactions:

  1. Conversion to Orotic Acid: The primary reaction involves the oxidation of L-dihydroorotic acid to orotic acid by dihydroorotate dehydrogenase, which is crucial in the pyrimidine biosynthetic pathway.
  2. Formation of Nucleotides: L-Dihydroorotic acid can also be phosphorylated to form nucleotides, contributing to nucleotide pool homeostasis in cells.

Technical Details

The enzymatic reactions involving L-dihydroorotic acid are typically characterized by their specificity and efficiency, often employing cofactors such as nicotinamide adenine dinucleotide (NAD+) in redox reactions.

Mechanism of Action

L-Dihydroorotic acid functions primarily through its role as a substrate for dihydroorotate dehydrogenase. This enzyme catalyzes its conversion into orotic acid while reducing nicotinamide adenine dinucleotide (NAD+) to NADH, thus playing a pivotal role in the regulation of pyrimidine synthesis.

Process Data

The mechanism involves:

  • Binding of L-dihydroorotic acid to the active site of dihydroorotate dehydrogenase.
  • Oxidation reaction facilitated by NAD+.
  • Release of orotic acid and NADH as products.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 165 °C.

Chemical Properties

  • pH Stability: Stable at neutral pH.
  • Stability: Can be stored at -20 °C for extended periods without significant degradation.
  • Reactivity: Reacts with strong acids and bases; sensitive to light when in solution.
Applications

L-Dihydroorotic acid has several important scientific uses:

  1. Biochemical Research: It serves as a substrate for studies involving pyrimidine metabolism and enzyme kinetics.
  2. Pharmaceutical Development: Due to its role in cell proliferation, it is being explored as a target for drugs aimed at treating cancers and autoimmune diseases by inhibiting dihydroorotate dehydrogenase.
  3. Clinical Diagnostics: Levels of L-dihydroorotic acid in plasma can serve as biomarkers for certain metabolic disorders related to pyrimidine synthesis .
Biochemical Synthesis and Metabolic Integration of L-Dihydroorotic Acid

Role in Pyrimidine Biosynthesis Pathways

L-Dihydroorotic acid (DHO, CAS 5988-19-2) is an obligate intermediate in the de novo pyrimidine biosynthesis pathway, which converts simple precursors into uridine monophosphate (UMP). This pathway initiates with cytosolic enzymes: carbamoyl-phosphate synthetase II (CPS II) utilizes glutamine, bicarbonate, and ATP to form carbamoyl phosphate. Aspartate transcarbamylase then condenses carbamoyl phosphate with aspartate to yield N-carbamoyl-L-aspartate. The third enzyme, dihydroorotase, cyclizes this compound to form L-dihydroorotic acid [3] [7]. DHO serves as the direct precursor to orotic acid, a transformation exclusively catalyzed by mitochondrial dihydroorotate dehydrogenase (DHODH) [1] [6]. The entire pathway is evolutionarily conserved and essential for DNA/RNA synthesis in rapidly proliferating cells, including malignancies [3].

Table 1: Key Precursors and Enzymes in Early Pyrimidine Biosynthesis

StepSubstrate(s)ProductCatalyzing Enzyme
1Glutamine, HCO₃⁻, ATPCarbamoyl phosphateCarbamoyl-phosphate synthetase II (CPS II)
2Carbamoyl phosphate, AspartateN-carbamoyl-L-aspartateAspartate transcarbamylase
3N-carbamoyl-L-aspartateL-Dihydroorotic acidDihydroorotase (part of CAD trifunctional enzyme)
4L-Dihydroorotic acidOrotic acidDihydroorotate dehydrogenase (DHODH)

Structurally, DHO (C₅H₆N₂O₄, MW 158.11 g/mol) is a chiral six-membered heterocyclic compound with a carboxylic acid moiety. Its (S)-enantiomer is biologically active and exists as a white to off-white solid [1] [5]. Unlike orotic acid, DHO cannot cross the blood-brain barrier, highlighting compartmentalized metabolic roles [10].

Enzymatic Catalysis by Dihydroorotate Dehydrogenase (DHODH)

DHODH (EC 1.3.5.2) is a mitochondrial inner membrane-bound flavoenzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of DHO to orotic acid. This reaction involves the removal of two hydrogen atoms from DHO’s C5 and C6 positions, forming a double bond and yielding orotate [6] [8]. The enzyme employs flavin mononucleotide (FMN) as a prosthetic group, which accepts electrons during DHO oxidation. These electrons are subsequently transferred to coenzyme Q (CoQ) in the electron transport chain (ETC), directly linking pyrimidine synthesis to oxidative phosphorylation [8].

DHODH exhibits Michaelis-Menten kinetics, with a reported Km for DHO of ~12 μM in isolated rat liver mitochondria [6]. Its inhibition depletes cellular UMP pools and arrests proliferation in cancer cells. DHODH is a validated drug target, with inhibitors like brequinar and leflunomide showing potent anti-neoplastic activity. DUP-785 (NSC 368390), a quinoline carboxylic acid derivative, inhibits DHODH with an apparent Ki of 0.1 μM (Ki′ = 0.8 μM) via linear mixed-type inhibition [6].

Table 2: Kinetic and Functional Parameters of DHODH

ParameterValueSignificanceExperimental System
Km (L-Dihydroorotic acid)12 μMSubstrate affinityRat liver mitochondria
Apparent Ki (DUP-785)0.1 μMInhibitor potencyRat liver mitochondria
Electron AcceptorCoenzyme Q (CoQ10)Coupling to ETCMitochondrial membrane
Recovery after Inhibition60% at 24hReversible inhibitionL1210 leukemia cells

Metabolic Crosstalk with Uridine Monophosphate (UMP) Synthesis

Following DHODH catalysis, orotic acid is converted to UMP via the cytosolic enzyme UMPS (uridine monophosphate synthetase). UMPS first catalyzes orotate phosphoribosylation using 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine-5’-monophosphate (OMP), which is then decarboxylated to UMP [3] [9]. UMP serves as the nodal point for synthesizing all pyrimidine nucleotides (CTP, UDP, UTP, dTTP).

DHO accumulation acts as a direct biomarker for DHODH inhibition. Preclinical studies demonstrate that DHODH inhibitors (e.g., brequinar) cause DHO concentrations to rise >100-fold while depleting uridine pools [9]. In human plasma, DHO quantitation (range: 3–3000 ng/mL) via LC-MS/MS using surrogate matrices (e.g., 4% BSA/PBS) confirms target engagement during clinical trials [9]. The salvage pathway can bypass de novo synthesis inhibition: exogenous uridine (but not dihydroorotic acid or carbamyl-aspartate) rescues growth in DUP-785-treated L1210 leukemia and M5 melanoma cells [6]. This metabolic flexibility underscores why DHODH inhibitors are often combined with uridine-depleting agents in cancer therapy.

Table 3: UMP Synthesis Precursors and Salvage Pathways

PrecursorRole in UMP SynthesisAbility to Bypass DHODH Inhibition
L-Dihydroorotic acidDHODH substrateNo
Orotic acidUMPS substrateNo (requires functional DHODH for generation)
UridineSalvage pathway substrateYes (via uridine kinase phosphorylation)
CytidineSalvage pathway substratePartial (in some cell types via cytidine deaminase)
Carbamyl-aspartateEarly pathway intermediateNo

Regulatory Mechanisms in De Novo Nucleotide Production

The de novo pyrimidine pathway is tightly regulated at transcriptional, allosteric, and metabolic levels:

  • Allosteric Regulation: CPS II, the first enzyme in the pathway, is activated by phosphoribosyl pyrophosphate (PRPP) and inhibited by UTP. This feedback loop ensures pyrimidine nucleotides do not accumulate excessively [3].
  • Transcriptional Control: Oncogenes (MYC, KRAS) upregulate pathway enzymes. MYC enhances glutamine uptake and catabolism via SLC1A5/SLC38A5 transporters and represses miR-23a/b to increase glutaminase (GLS1) expression. This elevates carbamoyl phosphate synthesis [3].
  • Metabolic Channeling: The CAD multifunctional enzyme (CPS II, aspartate transcarbamylase, dihydroorotase) forms metabolons that channel intermediates between active sites, minimizing substrate diffusion and enhancing flux [3].
  • Mitochondrial Coupling: DHODH’s dependence on CoQ pools links pyrimidine synthesis to mitochondrial respiration. Inhibiting ETC complex III (e.g., with antimycin A) reduces DHODH activity by limiting oxidized CoQ availability [8].

In cancers (e.g., liver cancer, AML), CAD and DHODH overexpression correlates with poor prognosis. DHODH inhibitors force differentiation of leukemic blasts by disrupting pyrimidine pools, validating its role as a therapeutic target [3] [9].

Properties

CAS Number

5988-19-2

Product Name

L-Dihydroorotic acid

IUPAC Name

(4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1

InChI Key

UFIVEPVSAGBUSI-REOHCLBHSA-N

SMILES

C1C(NC(=O)NC1=O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4,5-dihydroorotic acid
4,5-dihydroorotic acid, (D)-isomer
4,5-dihydroorotic acid, (DL)-isomer
4,5-dihydroorotic acid, (L)-isomer
5,6-dihydroorotate
dihydroorotate
hydroorotic acid
L-dihydroorotate

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.